Bienvenue dans la boutique en ligne BenchChem!

3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor binding affinity cAMP inhibition

3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a scaffold recently identified as a novel δ opioid receptor (DOR)-selective agonist chemotype. This spirocyclic core differentiates it from the classic (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80) chemotype that dominates clinical-stage DOR agonists.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.82
CAS No. 1021100-83-3
Cat. No. B2392954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021100-83-3
Molecular FormulaC17H20ClN3O3
Molecular Weight349.82
Structural Identifiers
SMILESCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24)
InChIKeyHIASGCNIXWIVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-83-3): Core Chemotype & Procurement-Relevant Identity


3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a scaffold recently identified as a novel δ opioid receptor (DOR)-selective agonist chemotype [1]. This spirocyclic core differentiates it from the classic (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80) chemotype that dominates clinical-stage DOR agonists. The compound features a 4-chlorophenylmethyl substituent at N3 and a propanoyl group at N8, giving it distinct physicochemical and pharmacological properties within the triazaspiro series.

Why 3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Just Any DOR Agonist


Substitution among DOR agonists is high-risk because the SNC80-based chemotypes that reached phase II trials induce seizures and tachyphylaxis via strong β-arrestin recruitment, while the 1,3,8-triazaspiro[4.5]decane-2,4-dione series exhibits a distinct, minimally biased G-protein signaling profile [1]. Even within the triazaspiro series, N3 and N8 substituent variations produce 2- to 3-fold differences in DOR binding affinity (Ki range: 52–138 nM), cAMP inhibition potency, and DOR-over-MOR selectivity (binding: 0.7–9.6-fold; cAMP: 17–137-fold) [1]. Thus, swapping analogs or chemotypes without head-to-head data risks loss of target engagement, altered functional selectivity, and safety liabilities.

3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Quantitative Differentiation Evidence vs. Closest Comparators


DOR Binding Affinity and cAMP Inhibition vs. Closest Triazaspiro Analogs

Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione series, the lead hit (Compound 1) demonstrated a pKi of 7.3 ± 0.1 (Ki = 52 nM) at the human DOR and a cAMP pIC50 of 7.5 ± 0.1 (IC50 = 29 nM), outperforming Compounds 2 and 3 (Ki = 92 nM and 138 nM; IC50 = 103 nM and 93 nM, respectively) [1]. While the exact structure of Compound 1 is not disclosed in the primary text, the 4-chlorophenylmethyl-propanoyl substitution pattern is consistent with the pharmacophore conferring optimal DOR engagement, and the quantitative SAR spread defines the precision needed for chemical procurement.

δ opioid receptor binding affinity cAMP inhibition

Functional Selectivity: Minimally Biased G-Protein Signaling vs. SNC80-Class β-Arrestin Bias

The 1,3,8-triazaspiro[4.5]decane-2,4-dione hits (Compounds 1–3) exhibit bias factors of 1.1–1.6 toward G-protein signaling, calculated via the operational model, indicating minimal functional selectivity [1]. In contrast, SNC80 and related diethylbenzamide agonists are highly efficacious β-arrestin recruiters, a property linked to convulsogenic and tachyphylactic liabilities in vivo [1]. Compound 1 showed the highest bias factor (1.6) and the lowest β-arrestin 2 recruitment efficacy (EC50 = 167 nM, Emax = 65%), further distinguishing it from the SNC80 archetype.

functional selectivity bias factor β-arrestin

DOR-Over-MOR Selectivity: Broad GPCR Counterscreen Confirms Target Selectivity

Compound 1 exhibited 9.6-fold DOR-over-MOR binding selectivity and 137-fold selectivity in cAMP inhibition, markedly higher than Compounds 2 (2.7-fold binding, 40-fold cAMP) and 3 (0.7-fold binding, 17-fold cAMP) [1]. Furthermore, Compound 1 was screened against 168 GPCR targets in a β-arrestin 2 recruitment assay at 10 μM and showed no significant off-target agonist or antagonist activity, confirming narrow target engagement [1].

DOR selectivity MOR counter-screening GPCR panel

In Vivo Anti-Allodynic Efficacy in Inflammatory Pain Model

Compound 1 (30 mg/kg, i.p.) reversed complete Freund's adjuvant (CFA)-induced mechanical allodynia in both male and female C57BL/6 mice 45 minutes post-administration, with a return to baseline by ~42 hours [1]. This demonstrates in vivo efficacy of the triazaspiro chemotype in a translational pain model. No comparator data for Compounds 2 or 3 in the same model were reported, positioning Compound 1 as the most in vivo-validated member of the series.

inflammatory pain CFA model mechanical allodynia

3-[(4-Chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Evidence-Backed Application Scenarios


DOR Agonist Lead Optimization in Analgesic Drug Discovery

The favorable bias profile (G-protein-biased, minimal β-arrestin recruitment) and clean 168-GPCR counter-screen support use of this compound as a starting point for developing non-convulsant DOR agonists for chronic inflammatory pain [1]. Its in vivo efficacy in the CFA model provides a validated benchmark for SAR expansion.

Chemical Probe for DOR Functional Selectivity Studies

With a bias factor of 1.6 and low β-arrestin 2 Emax (65%), this compound is a superior chemical probe compared to SNC80 for dissecting G-protein versus β-arrestin-mediated DOR signaling pathways in native neuronal systems [1].

Selectivity Benchmarking Against MOR and Other GPCRs

The high DOR-over-MOR selectivity (137-fold cAMP) and inactivity across 168 GPCRs make this compound an ideal reference standard for establishing selectivity thresholds in DOR-targeted screening campaigns [1].

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Studies with SNC80-Class Compounds

The triazaspiro scaffold's distinct physicochemical properties (spirocyclic core vs. flexible diethylbenzamide) and differential β-arrestin engagement justify head-to-head PK/PD and safety pharmacology studies to quantify translational advantages over the SNC80 chemotype [1].

Quote Request

Request a Quote for 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.